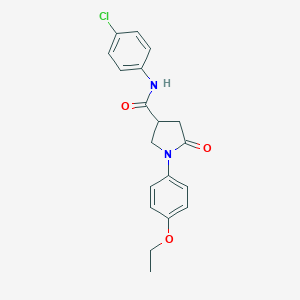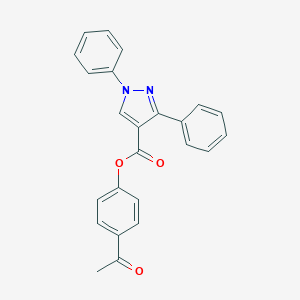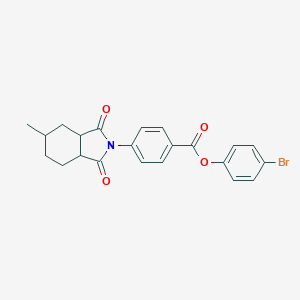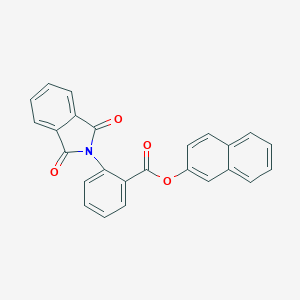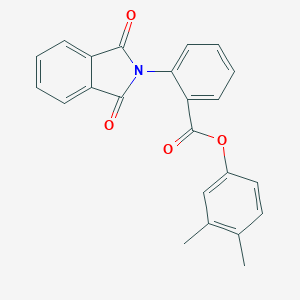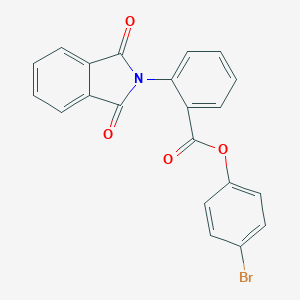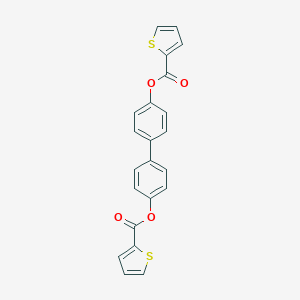
BIPHENYL-4,4'-DIYL DITHIOPHENE-2-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate is a complex organic compound with the molecular formula C22H14O4S2 and a molecular weight of 406.5 g/mol . This compound features a biphenyl core substituted with thiophene and carbonyl groups, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate typically involves the esterification of 4-hydroxybiphenyl with 2-thiophenecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned laboratory methods to ensure higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-[(2-Furylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-furoate
- 4’-[(2-Pyridylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-pyridinecarboxylate
- 4’-[(2-Benzoyl)oxy][1,1’-biphenyl]-4-yl benzoate
Uniqueness
4’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-4-yl 2-thiophenecarboxylate is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for research in various fields .
Eigenschaften
Molekularformel |
C22H14O4S2 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
[4-[4-(thiophene-2-carbonyloxy)phenyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H14O4S2/c23-21(19-3-1-13-27-19)25-17-9-5-15(6-10-17)16-7-11-18(12-8-16)26-22(24)20-4-2-14-28-20/h1-14H |
InChI-Schlüssel |
UXZOFRGUHWENFL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate](/img/structure/B339915.png)
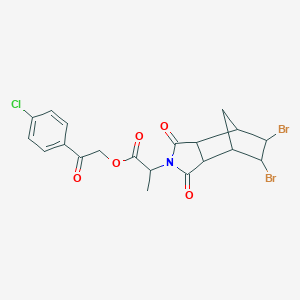
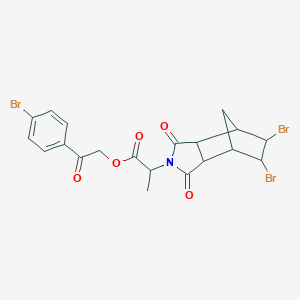
![N-[4-(4-tert-butylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B339919.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]propanamide](/img/structure/B339921.png)
![N-[4-(2,4-dichlorophenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B339922.png)
![N-[4-(4-bromophenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B339924.png)
![N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE](/img/structure/B339925.png)
